1'-(3-methoxyphenyl)-3-[4-(2-methylphenyl)-1-piperazinyl]-1,4'-bipiperidine
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Overview
Description
1-(3-methoxyphenyl)-3-[4-(2-methylphenyl)-1-piperazinyl]-1,4'-bipiperidine, commonly known as MPBP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various fields. MPBP has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for future research.
Mechanism of Action
The mechanism of action of MPBP involves the inhibition of dopamine reuptake, leading to an increase in dopamine levels in the brain. This, in turn, leads to an improvement in motor function and a reduction in the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MPBP has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to an improvement in motor function. Additionally, it has been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
MPBP has several advantages for use in lab experiments. It has a high affinity for the dopamine D2 receptor, making it a useful tool for studying the role of dopamine in various physiological processes. However, its potential toxicity and limited availability may limit its use in certain experiments.
Future Directions
There are several future directions for research on MPBP. One potential area of research is the development of more potent and selective dopamine reuptake inhibitors based on the structure of MPBP. Additionally, further studies are needed to determine the safety and efficacy of MPBP in the treatment of Parkinson's disease and other neurological disorders. Finally, research is needed to explore the potential use of MPBP in the treatment of anxiety and depression.
Synthesis Methods
The synthesis of MPBP involves a multi-step process that includes the reaction of 3-methoxyphenylacetonitrile with 2-methylphenylpiperazine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the condensation of the resulting amine with 1,4-dibromobutane.
Scientific Research Applications
MPBP has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit a high affinity for the dopamine D2 receptor, making it a potential candidate for the treatment of Parkinson's disease and other neurological disorders.
properties
IUPAC Name |
1-[1-[1-(3-methoxyphenyl)piperidin-4-yl]piperidin-3-yl]-4-(2-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4O/c1-23-7-3-4-11-28(23)31-19-17-30(18-20-31)26-9-6-14-32(22-26)24-12-15-29(16-13-24)25-8-5-10-27(21-25)33-2/h3-5,7-8,10-11,21,24,26H,6,9,12-20,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGVDWPACUPGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C4CCN(CC4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(3-Methoxyphenyl)-3-[4-(2-methylphenyl)-1-piperazinyl]-1,4'-bipiperidine |
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